molecular formula C20H25ClN2OS B583387 Propionylpromazine-d6 Hydrochloride CAS No. 1262770-67-1

Propionylpromazine-d6 Hydrochloride

Cat. No.: B583387
CAS No.: 1262770-67-1
M. Wt: 382.98
InChI Key: ZFWVWZODBGTOIL-HVTBMTIBSA-N
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Description

Propionylpromazine-d6 Hydrochloride is a deuterium-labeled derivative of Propionylpromazine Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound is known for its role as a dopamine receptor D2 antagonist, making it valuable in the study of neurological disorders such as Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionylpromazine-d6 Hydrochloride involves the incorporation of deuterium atoms into the Propionylpromazine Hydrochloride molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The compound is typically produced in a solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Propionylpromazine-d6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Propionylpromazine-d6 Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionylpromazine-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in both basic and applied research .

Properties

CAS No.

1262770-67-1

Molecular Formula

C20H25ClN2OS

Molecular Weight

382.98

IUPAC Name

1-[10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]propan-1-one;hydrochloride

InChI

InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H/i2D3,3D3;

InChI Key

ZFWVWZODBGTOIL-HVTBMTIBSA-N

SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl

Synonyms

1-[10-[3-(Dimethylamino-d6)propyl]-10H-phenothiazin-2-yl]-1-propanone Hydrochloride;  10-[3-(Dimethyl-d6)aminopropyl]-2-propionylphenothiazine Hydrochloride;  1497CB-d6;  Combelen-d6;  Combilen-d6;  2-Propionyl-10-[3-_x000B_(dimethyl-d6)aminopropyl)phenothiazin

Origin of Product

United States

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